molecular formula C16H17N3O2 B2744144 3-cyano-N-(4-morpholinobut-2-yn-1-yl)benzamide CAS No. 1396866-56-0

3-cyano-N-(4-morpholinobut-2-yn-1-yl)benzamide

Cat. No.: B2744144
CAS No.: 1396866-56-0
M. Wt: 283.331
InChI Key: RECJEFXQTDYVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-(4-morpholinobut-2-yn-1-yl)benzamide is a chemical compound with the molecular formula C16H17N3O2 and a molecular weight of 283.331 g/mol This compound is of interest due to its unique structure, which includes a cyano group, a morpholine ring, and a benzamide moiety

Scientific Research Applications

3-cyano-N-(4-morpholinobut-2-yn-1-yl)benzamide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, it may have industrial applications, such as in the development of new materials or chemical processes.

Future Directions

The future directions for “3-cyano-N-(4-morpholinobut-2-yn-1-yl)benzamide” could involve further exploration of its potential uses in the pharmaceutical industry, given the wide usage of benzamides in the synthesis of therapeutic agents . Additionally, more research could be conducted to fully understand its mechanism of action and potential biological activities.

Preparation Methods

The synthesis of 3-cyano-N-(4-morpholinobut-2-yn-1-yl)benzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds. Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by stirring at room temperature overnight .

Chemical Reactions Analysis

3-cyano-N-(4-morpholinobut-2-yn-1-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or alcohols.

Comparison with Similar Compounds

3-cyano-N-(4-morpholinobut-2-yn-1-yl)benzamide can be compared with other similar compounds, such as N-(4-morpholinobut-2-yn-1-yl)benzamide and 3-cyano-N-(4-piperidinobut-2-yn-1-yl)benzamide. These compounds share similar structural features, such as the presence of a cyano group and a benzamide moiety. the presence of different substituents, such as the morpholine ring in this compound, can impart unique properties and activities to each compound.

Properties

IUPAC Name

3-cyano-N-(4-morpholin-4-ylbut-2-ynyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c17-13-14-4-3-5-15(12-14)16(20)18-6-1-2-7-19-8-10-21-11-9-19/h3-5,12H,6-11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECJEFXQTDYVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.